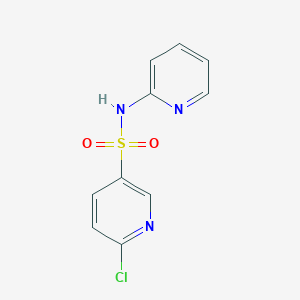

6-chloro-N-(pyridin-2-yl)pyridine-3-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-chloro-N-(pyridin-2-yl)pyridine-3-sulfonamide is a chemical compound with the molecular formula C10H8ClN3O2S and a molecular weight of 269.71 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8ClN3O2S/c11-9-5-4-8(7-13-9)17(15,16)14-10-3-1-2-6-12-10/h1-7H,(H,12,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 237-239 degrees Celsius .Scientific Research Applications

Crystal Structure and Molecular Interactions

- Crystal Structure Analysis : The title sulfonamide derivative, a close analog to 6-chloro-N-(pyridin-2-yl)pyridine-3-sulfonamide, has been studied for its crystal structure. It exhibits a distinct dihedral angle between pyridine rings and forms zigzag chains through N—H⋯N hydrogen bonds in the crystal, showing potential for various structural and material science applications (Suchetan et al., 2013).

Synthetic Chemistry and Molecular Synthesis

- One-Pot Synthesis of Sulfonamides : Research demonstrates a one-pot synthesis method involving 2-aminopyridines to produce sulfonamide derivatives. This method highlights the versatility and reactivity of pyridine-sulfonamide structures in creating various heterocyclic compounds, which can be crucial in synthetic chemistry (Rozentsveig et al., 2013).

Material Science and Corrosion Inhibition

- Corrosion Inhibition : Studies on derivatives of pyridine-sulfonamide, similar to this compound, show their potential as corrosion inhibitors for mild steel in acidic media. This application is significant for industrial and engineering materials research (Sappani & Karthikeyan, 2014).

Pharmaceutical Research and Drug Development

- Antiviral Research : Derivatives of pyridine-3-sulfonamide have been identified as potent inhibitors targeting hepatitis C virus NS4B. This finding is critical for the development of new antiviral agents, indicating the potential pharmaceutical applications of such compounds (Chen et al., 2015).

Safety and Hazards

Future Directions

While specific future directions for this compound are not mentioned in the search results, it’s worth noting that pyrrolidine, a similar nitrogen-containing heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This suggests that 6-chloro-N-(pyridin-2-yl)pyridine-3-sulfonamide could potentially be used in the development of new drugs.

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit enzymes like phosphatidylinositol 4-kinase (pi4k) and phosphoinositide 3-kinase (pi3k) . These enzymes play crucial roles in cellular signaling and regulation.

Mode of Action

Based on the activity of similar compounds, it can be hypothesized that it may interact with its targets, leading to changes in their function and subsequent alterations in cellular processes .

Biochemical Pathways

If it indeed targets pi4k and pi3k as suggested, it could affect pathways related to cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Result of Action

If it inhibits pi4k and pi3k, it could potentially disrupt cellular signaling pathways, leading to changes in cell growth, proliferation, and survival .

Properties

IUPAC Name |

6-chloro-N-pyridin-2-ylpyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O2S/c11-9-5-4-8(7-13-9)17(15,16)14-10-3-1-2-6-12-10/h1-7H,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKSGRKZYGYCNAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NS(=O)(=O)C2=CN=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2452134.png)

![N-{2-[(4-chlorophenyl)sulfanyl]-5-cyanophenyl}-3-methoxybenzenecarboxamide](/img/structure/B2452136.png)

![5,5a,6,7,8,9,10,11-Octahydrocycloocta[b]quinoline-12-carboxylic acid](/img/structure/B2452143.png)

![1-Iodo-3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane](/img/structure/B2452146.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide](/img/structure/B2452149.png)

![5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2452150.png)

![2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2452151.png)

![6,7-Dimethyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B2452154.png)